tert-Butyl (4-(4-azidobenzamido)butyl)carbamate
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Overview
Description
tert-Butyl (4-(4-azidobenzamido)butyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for modification. The compound consists of a tert-butyl carbamate group attached to a butyl chain, which is further connected to a 4-azidobenzamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4-azidobenzamido)butyl)carbamate typically involves multiple steps. One common method starts with the preparation of 4-azidobenzoic acid, which is then reacted with butylamine to form 4-azidobenzamido butylamine. This intermediate is subsequently reacted with tert-butyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4-azidobenzamido)butyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrene intermediates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Formation of substituted benzamido derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitrene intermediates and other oxidized products.
Scientific Research Applications
tert-Butyl (4-(4-azidobenzamido)butyl)carbamate is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein modifications and labeling due to its azido group.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Used in the development of new materials and polymers
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-azidobenzamido)butyl)carbamate involves its reactivity, particularly the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific application, such as targeting proteins or other biomolecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl (4-(4-azidobenzamido)butyl)carbamate is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in click chemistry and bioconjugation applications .
Properties
IUPAC Name |
tert-butyl N-[4-[(4-azidobenzoyl)amino]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-16(2,3)24-15(23)19-11-5-4-10-18-14(22)12-6-8-13(9-7-12)20-21-17/h6-9H,4-5,10-11H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYKFKBTWPTUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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